Trimethyl(3-(trifluoromethyl)phenyl)silane
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Overview
Description
. This compound is also referred to as Ruppert-Prakash reagent, named after its developers Ingo Ruppert and G. K. Surya Prakash .
Preparation Methods
Trimethyl(3-(trifluoromethyl)phenyl)silane is typically prepared from trimethylsilyl chloride and bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . The reaction conditions involve the use of a metal salt (M⁺X⁻) to facilitate the reaction. Industrial production methods follow similar synthetic routes but are optimized for large-scale production .
Chemical Reactions Analysis
Trimethyl(3-(trifluoromethyl)phenyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with aldehydes and ketones to form trifluoromethylated alcohols.
Substitution: The compound can be used to convert esters to trifluoromethyl ketones.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity is primarily focused on nucleophilic addition and substitution reactions.
Common reagents and conditions used in these reactions include tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) as catalysts . Major products formed from these reactions are trifluoromethylated alcohols and ketones .
Scientific Research Applications
Trimethyl(3-(trifluoromethyl)phenyl)silane has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action for trimethyl(3-(trifluoromethyl)phenyl)silane involves the generation of a highly reactive trifluoromethide (CF₃⁻) intermediate . This intermediate attacks carbonyl compounds to form an alkoxide anion, which is then silylated by the reagent to give the overall addition product . The process is often initiated by a metal salt and involves an anionic chain reaction .
Comparison with Similar Compounds
Trimethyl(3-(trifluoromethyl)phenyl)silane is unique due to its ability to introduce trifluoromethyl groups into various substrates efficiently. Similar compounds include:
Tetramethylsilane (TMS): A non-fluorinated analog used as a standard in NMR spectroscopy.
Trifluoromethylsilane (CF₃SiH₃): Another fluorinated derivative but less reactive compared to this compound.
These compounds differ in their reactivity and applications, with this compound being more versatile in organic synthesis .
Properties
CAS No. |
4405-40-7 |
---|---|
Molecular Formula |
C10H13F3Si |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
trimethyl-[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C10H13F3Si/c1-14(2,3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3 |
InChI Key |
KLGJAWLQMFOPHM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C(F)(F)F |
Origin of Product |
United States |
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